

Efficacy of Strobilurin Fungicides in Combination with DMIs: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of strobilurin fungicides, a class of compounds that includes **Enoxastrobin**, when used in combination with Demethylation Inhibitor (DMI) fungicides. Due to a lack of publicly available, direct experimental data on **Enoxastrobin**-DMI combinations, this guide presents data from studies on other widely used strobilurin fungicides, such as Azoxystrobin and Pyraclostrobin, in combination with DMIs. This information serves as a valuable proxy for understanding the potential synergistic interactions and performance benefits of such fungicide mixtures in controlling a range of phytopathogenic fungi.

The combination of strobilurin (QoI) and DMI fungicides is a cornerstone of many disease management programs. These two classes of fungicides have different modes of action, which can lead to synergistic effects, broaden the spectrum of controlled diseases, and help manage the development of fungicide resistance.

Fungicide Modes of Action

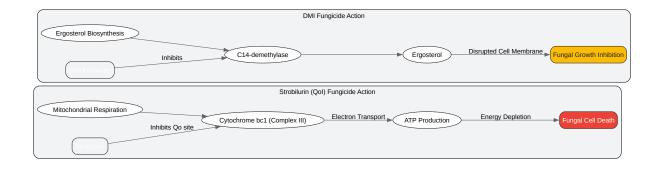
Strobilurin (QoI) Fungicides: **Enoxastrobin** and other strobilurins act by inhibiting mitochondrial respiration in fungi.[1][2] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][3] This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.



Demethylation Inhibitor (DMI) Fungicides: DMI fungicides, which include compounds like tebuconazole, difenoconazole, and propiconazole, inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. They specifically target the C14-demethylase enzyme, which is involved in a crucial step of the ergosterol synthesis pathway.[4][5] The disruption of ergosterol production leads to compromised cell membrane integrity and function, inhibiting fungal growth and development.

Signaling Pathway and Mode of Action

The following diagram illustrates the distinct modes of action of strobilurin (QoI) and DMI fungicides.



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Caption: Modes of action for Strobilurin (QoI) and DMI fungicides.

Comparative Efficacy Data



While specific data for **Enoxastrobin**-DMI combinations is not available in the reviewed literature, studies on other strobilurin-DMI mixtures demonstrate the potential for enhanced disease control. The following tables summarize findings from various studies, showcasing the efficacy of these combinations against important plant pathogens.

Table 1: Efficacy of Azoxystrobin and DMI Fungicide Combinations against Northern Corn Leaf Blight (Exserohilum turcicum)

Treatment	Application Rate (g a.i./ha)	Disease Severity (%)	Yield (t/ha)	Reference
Untreated Control	-	35.2	8.1	[6]
Azoxystrobin	150	15.8	9.5	[6]
Tebuconazole	200	18.1	9.2	[6]
Azoxystrobin + Tebuconazole	75 + 100	9.7	10.3	[6]
Pyraclostrobin	100	14.9	9.7	[7]
Propiconazole	125	17.5	9.3	[7]
Pyraclostrobin + Propiconazole	50 + 62.5	8.5	10.5	[7]

Table 2: Control of Septoria Tritici Blotch (Zymoseptoria tritici) in Wheat with Strobilurin and DMI Mixtures



Treatment	Application Rate (g a.i./ha)	% Disease Control	Reference
Untreated Control	-	0	[2]
Azoxystrobin	250	65	[2]
Epoxiconazole	125	72	[2]
Azoxystrobin + Epoxiconazole	125 + 62.5	88	[2]
Pyraclostrobin	200	68	[2]
Prothioconazole	150	75	[2]
Pyraclostrobin + Prothioconazole	100 + 75	91	[2]

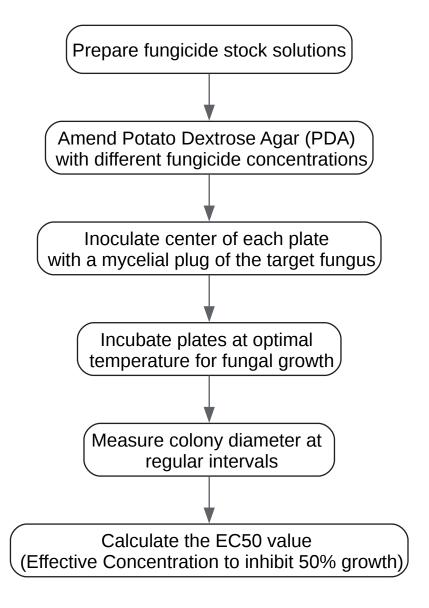
Experimental Protocols

The data presented in the tables above are derived from field trials conducted under specific conditions. Below are generalized experimental protocols representative of those used in fungicide efficacy studies.

1. In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay is used to determine the direct inhibitory effect of fungicides on fungal growth.





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Caption: Workflow for an in vitro mycelial growth inhibition assay.

Detailed Methodology:

- Fungicide Preparation: Stock solutions of **Enoxastrobin**, a DMI fungicide, and their mixtures are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
- Media Amendment: Potato Dextrose Agar (PDA) is autoclaved and cooled to approximately 50-55°C. The fungicide stock solutions are then added to the molten agar to achieve a range of final concentrations.





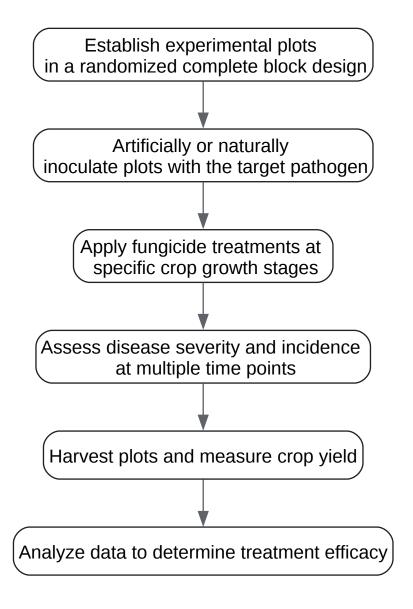


- Inoculation: A mycelial plug (typically 5 mm in diameter) from the growing edge of a pure culture of the target fungus is placed in the center of each fungicide-amended PDA plate.
- Incubation: The inoculated plates are incubated in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).
- Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control (no fungicide) plate reaches the edge of the plate.
- Analysis: The percentage of mycelial growth inhibition is calculated relative to the control.
 These values are then used to determine the EC50 (Effective Concentration for 50% inhibition) for each fungicide and mixture through probit analysis. Synergism can be calculated using Colby's formula.[1]

2. Field Efficacy Trial

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.





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Caption: Workflow for a typical field efficacy trial.

Detailed Methodology:

- Experimental Design: Field plots are established using a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.
- Crop and Pathogen: A susceptible crop variety is planted. Plots are either naturally infected
 or artificially inoculated with the target pathogen to ensure sufficient disease pressure for
 evaluation.



- Fungicide Application: **Enoxastrobin**, a DMI fungicide, their combination, and a non-treated control are applied at recommended rates and timings based on the crop and target disease. Applications are typically made using a calibrated sprayer to ensure uniform coverage.
- Disease Assessment: Disease severity (e.g., percentage of leaf area affected) and incidence (e.g., percentage of infected plants) are visually assessed at multiple time points throughout the growing season.
- Yield Data: At the end of the season, the plots are harvested, and the crop yield is measured.
- Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.

Conclusion

The combination of strobilurin and DMI fungicides represents a powerful tool for effective and sustainable plant disease management. The different modes of action not only provide a broader spectrum of control but also contribute to anti-resistance strategies. While direct experimental data on **Enoxastrobin**-DMI combinations is limited in the public domain, the evidence from other strobilurin fungicides strongly suggests that such mixtures would likely exhibit synergistic or additive effects, leading to enhanced disease control and crop yield protection. Further research is warranted to quantify the specific interactions between **Enoxastrobin** and various DMI fungicides against a range of key agricultural pathogens.

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